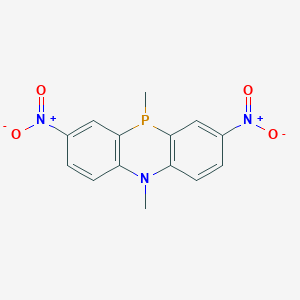
5,10-Dimethyl-2,8-dinitrophenophosphazinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dimethyl-2,8-dinitrophenophosphazinine is a complex organic compound characterized by its unique structural features and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-2,8-dinitrophenophosphazinine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by methylation and subsequent phosphazination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,10-Dimethyl-2,8-dinitrophenophosphazinine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5,10-Dimethyl-2,8-dinitrophenophosphazinine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which 5,10-Dimethyl-2,8-dinitrophenophosphazinine exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,10-Dimethyl-2,8-dinitrophenophosphazene
- 5,10-Dimethyl-2,8-dinitrophenophosphine
Uniqueness
5,10-Dimethyl-2,8-dinitrophenophosphazinine is unique due to its specific structural configuration and functional groups, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
65738-87-6 |
|---|---|
Molecular Formula |
C14H12N3O4P |
Molecular Weight |
317.24 g/mol |
IUPAC Name |
5,10-dimethyl-2,8-dinitrophenophosphazinine |
InChI |
InChI=1S/C14H12N3O4P/c1-15-11-5-3-9(16(18)19)7-13(11)22(2)14-8-10(17(20)21)4-6-12(14)15/h3-8H,1-2H3 |
InChI Key |
CEZPEBGIGHIREF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])P(C3=C1C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



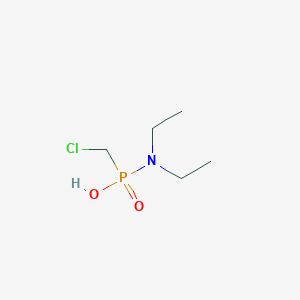
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
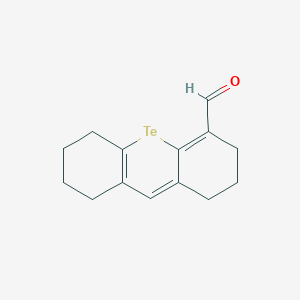

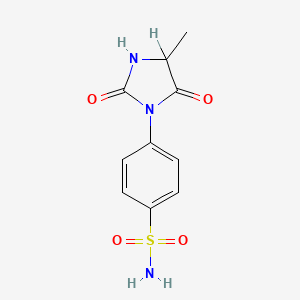
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)

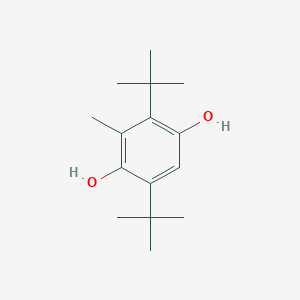

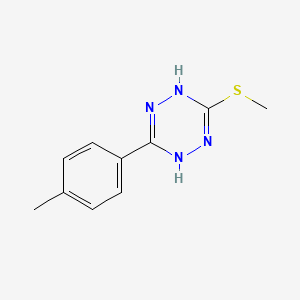
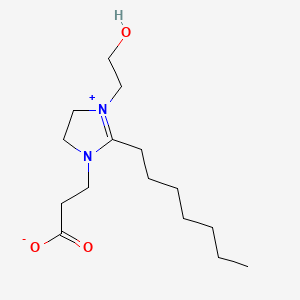
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)
